1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-4,5-dione 4-((4-dodecylphenyl)hydrazone)
Overview
Description
1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-4,5-dione 4-((4-dodecylphenyl)hydrazone) is a complex organic compound that belongs to the class of pyrazole derivatives.
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-4,5-dione 4-((4-dodecylphenyl)hydrazone) typically involves multiple stepsThe reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) in dry dimethylformamide (DMF) and subsequent oxidation steps . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-4,5-dione 4-((4-dodecylphenyl)hydrazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions: Reagents such as sodium borohydride (NaBH4) for reduction and halogenating agents for substitution are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrazole derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-4,5-dione 4-((4-dodecylphenyl)hydrazone) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-4,5-dione 4-((4-dodecylphenyl)hydrazone) involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are ongoing, but it is believed to exert its effects through modulation of cellular processes .
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-4,5-dione 4-((4-dodecylphenyl)hydrazone) can be compared with other pyrazole derivatives:
Similar Compounds: Other pyrazole derivatives include 1-phenyl-3-methyl-1H-pyrazole-4,5-dione and 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4,5-dione.
Properties
IUPAC Name |
2-(2-chlorophenyl)-4-[(4-dodecylphenyl)diazenyl]-5-methyl-1H-pyrazol-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37ClN4O/c1-3-4-5-6-7-8-9-10-11-12-15-23-18-20-24(21-19-23)30-31-27-22(2)32-33(28(27)34)26-17-14-13-16-25(26)29/h13-14,16-21,32H,3-12,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXFCHRSFIXOIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904421, DTXSID70867546 | |
Record name | 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-4,5-dione 4-((4-dodecylphenyl)hydrazone) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Chlorophenyl)-4-[2-(4-dodecylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70867546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68239-62-3 | |
Record name | 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-4,5-dione 4-((4-dodecylphenyl)hydrazone) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068239623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole-4,5-dione, 1-(2-chlorophenyl)-3-methyl-, 4-[2-(4-dodecylphenyl)hydrazone] | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-4,5-dione 4-((4-dodecylphenyl)hydrazone) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4,5-dione 4-[(4-dodecylphenyl)hydrazone] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.122 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOLE-4,5-DIONE 4-((4-DODECYLPHENYL)HYDRAZONE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N4UJ8FYME | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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